REACTION_CXSMILES
|
[CH2:1]([O:8][CH:9]1[CH2:12][C:11]([NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])([C:13]([O:15]CCC(C)C)=[O:14])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O>CO>[CH2:1]([O:8][CH:9]1[CH2:12][C:11]([NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])([C:13]([OH:15])=[O:14])[CH2:10]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
1-benzyloxy-3-(tert-butoxycarbonylamino)-3-isoamyloxycarbonylcyclobutane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCCC(C)C)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
After 10 minutes of stirring
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was evaporated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
The thus obtained residue was mixed with ether
|
Type
|
CUSTOM
|
Details
|
separation of layers
|
Type
|
EXTRACTION
|
Details
|
the resulting aqueous layer was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the ether layer was extracted with water
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
mixed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
separation of layers
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with saturated brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |